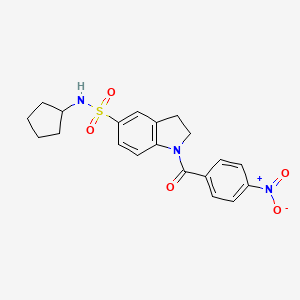
N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities exhibited by indole derivatives , it’s likely that the compound could affect multiple pathways.
Pharmacokinetics
The presence of the indole nucleus in the compound suggests that it might have good bioavailability, as indole is a common structure in many bioactive compounds .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities exhibited by indole derivatives , the compound could potentially have a variety of effects.
Actividad Biológica
N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Case Study: MCF-7 and HCT-116 Cell Lines
In a study evaluating the cytotoxic effects of this compound on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, it was found that:
- IC50 Values : The compound exhibited IC50 values of 0.48 µM against MCF-7 and 0.78 µM against HCT-116, indicating potent activity comparable to established anticancer agents like doxorubicin .
Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G1 phase in MCF-7 cells and triggers apoptosis through increased caspase 3/7 activity. This suggests that this compound may act by disrupting cellular machinery involved in DNA replication and cell division.
Inhibition of Carbonic Anhydrases
Another area of interest is the inhibition of carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment. Preliminary studies indicate that this compound selectively inhibits certain isoforms of human carbonic anhydrases at nanomolar concentrations.
Table 1: Inhibition Potency Against Carbonic Anhydrases
| Compound | hCA Isoform | K_i (nM) |
|---|---|---|
| N-cyclopentyl... | hCA IX | 89 |
| N-cyclopentyl... | hCA II | 750 |
This selective inhibition profile suggests potential applications in cancer therapy by targeting tumor microenvironments where these enzymes are overexpressed.
Synthesis and Characterization
The synthesis of this compound involves several steps starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound.
Data Table: Characterization Results
| Technique | Result |
|---|---|
| Melting Point | 206–208 °C |
| NMR (1H) | δ 9.32 (bs, 1H), δ 7.71 (d) |
| HRMS | Found: 439.2043; Calcd: 439.2055 |
Propiedades
IUPAC Name |
N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c24-20(14-5-7-17(8-6-14)23(25)26)22-12-11-15-13-18(9-10-19(15)22)29(27,28)21-16-3-1-2-4-16/h5-10,13,16,21H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLICMFLVLSYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













